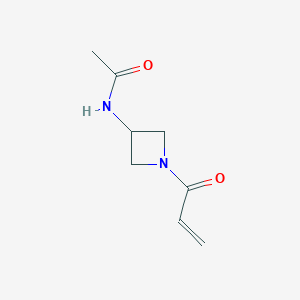

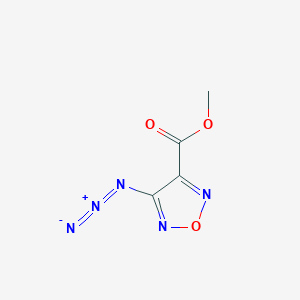

![molecular formula C7H6Br2N2 B2927716 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide CAS No. 67058-79-1](/img/structure/B2927716.png)

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 67058-76-8 . It has a molecular weight of 197.03 . The compound is stored in an inert atmosphere and under -20C .

Molecular Structure Analysis

The InChI code for “3-bromo-1H-pyrrolo[2,3-c]pyridine” is1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H . The InChI key is DAGAQTLMZAEUKX-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” are not available, bromopyridines are known to participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical and Chemical Properties Analysis

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a solid substance . It is shipped in a cold pack . The storage temperature is under -20C in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide, synthesized from commercially available 3,5-lutidine, serves as a precursor for hyperbranched polyelectrolytes. The polymerization of these monomers, observed through 1H NMR, yields new hyperbranched poly[3,5-bis(alkylene)pyridinium]s. The structures and properties of these polyelectrolytes have been characterized, showing potential applications in materials science and engineering (Monmoton et al., 2008).

Bromination Reactions in Organic Synthesis

The compound's related derivatives, such as pyridinium hydrobromide perbromide, have been utilized as efficient catalysts and brominating agents in organic synthesis. For instance, it catalyzes the aziridination of olefins using Chloramine-T, leading to moderate to good yields of aziridines, demonstrating its versatility in introducing nitrogen-containing functional groups into organic molecules (Ali, Nikalje, & Sudalai, 1999).

Electrocatalytic Deposition and Material Science Applications

Research also explores the electrocatalytic properties of bromide ions in the presence of pyrrole, leading to the deposition of polypyrrole with improved electronic conductivities. This indicates potential applications in the fabrication of conductive polymers and materials for electronic devices (Beck & Oberst, 1992).

Development of Antifungal and Antibacterial Agents

New pyrrolidine alkaloids isolated from marine-derived fungi, which include structures similar to 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide, have shown promising antifungal and antibacterial activities. This opens avenues for the development of new pharmaceutical compounds targeting resistant microbial strains (Tsuda et al., 2005).

Catalysis and Synthetic Chemistry

The synthesis and functionalization of compounds related to this compound have been explored for their applications in creating complex molecular structures, such as variolin B and deoxyvariolin B. These processes leverage palladium-mediated functionalization, highlighting the compound's utility in the construction of pharmacologically relevant molecules (Baeza et al., 2010).

Safety and Hazards

Direcciones Futuras

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These compounds are being developed as potential cancer therapeutics, indicating promising future directions for “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” and related compounds .

Propiedades

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-c]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJROMFDCYJGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)